molecular formula C16H16N2S B5083618 1-(4-Phenylphenyl)-3-prop-2-enylthiourea

1-(4-Phenylphenyl)-3-prop-2-enylthiourea

Cat. No.: B5083618
M. Wt: 268.4 g/mol
InChI Key: YLAIAWFYCMJSMZ-UHFFFAOYSA-N
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Description

1-(4-Phenylphenyl)-3-prop-2-enylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom This compound features a biphenyl group (4-phenylphenyl) and a prop-2-enyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylphenyl)-3-prop-2-enylthiourea typically involves the reaction of 4-phenylphenyl isothiocyanate with an appropriate amine, such as allylamine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylphenyl)-3-prop-2-enylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-(4-Phenylphenyl)-3-prop-2-enylthiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Phenylphenyl)-3-prop-2-enylthiourea involves its interaction with molecular targets in biological systems. The thiourea group can form hydrogen bonds and coordinate with metal ions, which may inhibit or activate specific enzymes or receptors. The biphenyl and prop-2-enyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    Phenylthiourea: A related compound with a single phenyl group.

    Biphenylthiourea: Similar to 1-(4-Phenylphenyl)-3-prop-2-enylthiourea but without the prop-2-enyl group.

Uniqueness: this compound is unique due to the presence of both a biphenyl group and a prop-2-enyl group, which confer distinct chemical and biological properties. These structural features enhance its potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(4-phenylphenyl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-2-12-17-16(19)18-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h2-11H,1,12H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAIAWFYCMJSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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